Usambarine

Description

Historical Discoveries and Initial Characterization of Usambarine-Type Alkaloids

The story of this compound is intrinsically linked to the ethnobotanical use of plants from the Strychnos genus, particularly in Central Africa, where they were ingredients in the preparation of arrow poisons. uliege.beresearchgate.net The initial scientific investigations into these potent concoctions led to the isolation and characterization of a variety of indole (B1671886) alkaloids.

In 1971, new bis-indole alkaloids, including usambarensine (B1238561) and 3',4'-dihydrousambarensine, were isolated from the roots of Strychnos usambarensis. uliege.be Shortly after, this compound itself was obtained from the leaves of the same plant species. uliege.be The initial structural elucidation was a significant challenge for chemists of the era, relying on techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. uliege.be

A pivotal moment in the history of this compound research came in 1978 when a re-examination of its spectral data led to a revision of its initially proposed structure. uliege.be This correction was crucial for the accurate understanding of its chemical properties and biosynthetic pathways. The absolute configuration of the related alkaloid, usambarensine, was definitively confirmed by X-ray analysis in 1975, providing a solid stereochemical foundation for related compounds. uliege.be These early studies, often conducted by research groups in Europe, laid the groundwork for all subsequent research on this compound and its analogs.

Botanical Origin and Phylogeny of this compound-Producing Genera (e.g., Strychnos, Zanthoxylum)

This compound and its related alkaloids are primarily found in plant species belonging to two distinct genera: Strychnos and Zanthoxylum. nih.gov The most well-documented source of this compound is Strychnos usambarensis, a plant native to Central Africa. uliege.beresearchgate.net This species is a member of the Loganiaceae family, which is renowned for producing a wide array of structurally complex and biologically active indole alkaloids. Phylogenetic studies of the genus Strychnos are ongoing, with the aim of clarifying the evolutionary relationships between its numerous species and understanding the distribution of specific alkaloid profiles.

The genus Zanthoxylum, belonging to the Rutaceae family (the citrus family), is another notable source of this compound. nih.gov Zanthoxylum is a large and widely distributed genus, with species found in tropical and subtropical regions across the globe. uni-goettingen.de Phylogenetic analyses of Zanthoxylum have revealed a complex evolutionary history, with ongoing revisions to its internal classification. uni-goettingen.denih.govnih.gov The production of this compound in geographically and evolutionarily distant genera like Strychnos and Zanthoxylum raises intriguing questions about the convergent evolution of biosynthetic pathways for this complex alkaloid.

| Botanical Source | Family | Known to Produce |

| Strychnos usambarensis | Loganiaceae | This compound, Usambarensine |

| Zanthoxylum usambarense | Rutaceae | This compound |

| Zanthoxylum chalybeum | Rutaceae | This compound |

Structural Classification within Indole Alkaloid Chemistry

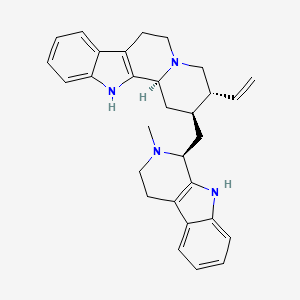

This compound is classified as a bisindole alkaloid, a category of natural products characterized by the presence of two indole moieties within their structure. researchgate.net More specifically, it is a member of the harmala alkaloid group. nih.gov The formation of bisindole alkaloids often involves the dimerization of two monomeric indole alkaloid precursors. nih.gov

The structure of this compound is a complex assembly of two distinct indole alkaloid units. This intricate fusion results in a rigid, polycyclic framework with multiple stereocenters, contributing to its unique chemical and biological properties. The precise connectivity and stereochemistry of this compound were established through detailed spectroscopic analysis, including advanced NMR techniques and mass spectrometry. uliege.be The IUPAC name for this compound is (2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine. nih.gov

Contemporary Significance of Bisindole Alkaloids in Chemical and Biological Investigations

Bisindole alkaloids, as a class, are of immense interest to the scientific community due to their wide range of potent biological activities. nih.gov Many bisindole alkaloids have been shown to possess significant pharmacological properties, including anticancer, antimicrobial, and antimalarial activities. nih.govnih.govresearchgate.net This has spurred considerable research into their synthesis, derivatization, and mechanism of action.

The biological activity of this compound and its close relatives has been the subject of several investigations. For instance, some this compound-type alkaloids have demonstrated notable antimalarial activity in in vitro studies. nih.gov Additionally, certain bisindole alkaloids isolated from Strychnos species have shown antimicrobial properties. researchgate.net The complex and unique three-dimensional structure of these molecules often allows them to interact with high specificity with biological targets, such as enzymes and receptors, leading to their observed biological effects.

| Compound | Reported Biological Activity |

| This compound-type alkaloids | Antimalarial |

| Bisindole alkaloids from Strychnos | Antimicrobial |

| Various bisindole alkaloids | Anticancer |

Identification of Current Research Gaps and Future Directions in this compound Scholarship

Despite the progress made in understanding this compound, several research gaps and promising future directions remain. A key area for future investigation is the complete elucidation of the biosynthetic pathway of this compound in both Strychnos and Zanthoxylum. Understanding how these plants construct such a complex molecule could open doors for biotechnological production methods.

Furthermore, while some preliminary biological activities have been reported, a comprehensive screening of this compound and its derivatives against a wider range of biological targets is warranted. This could uncover novel therapeutic applications. The synthesis of this compound and its analogs also remains a significant challenge for organic chemists, and the development of more efficient and stereoselective synthetic routes would be highly valuable for structure-activity relationship studies. nih.gov

Future research should also focus on the ecological role of this compound in the producing plants. It is likely that this complex alkaloid serves as a defense mechanism against herbivores or pathogens, and a deeper understanding of its ecological function would provide valuable insights into plant-animal and plant-microbe interactions. Finally, exploring the potential for nanoformulations of this compound and other alkaloids could enhance their bioavailability and therapeutic efficacy. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

35226-29-0 |

|---|---|

Molecular Formula |

C30H34N4 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

(2S,3R,12bS)-3-ethenyl-2-[[(1S)-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C30H34N4/c1-3-19-18-34-15-13-24-22-9-5-7-11-26(22)32-30(24)28(34)17-20(19)16-27-29-23(12-14-33(27)2)21-8-4-6-10-25(21)31-29/h3-11,19-20,27-28,31-32H,1,12-18H2,2H3/t19-,20-,27-,28-/m0/s1 |

InChI Key |

JICXOAIUPFUZPK-DXBSEXLMSA-N |

SMILES |

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27 |

Isomeric SMILES |

CN1CCC2=C([C@@H]1C[C@H]3C[C@H]4C5=C(CCN4C[C@@H]3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27 |

Canonical SMILES |

CN1CCC2=C(C1CC3CC4C5=C(CCN4CC3C=C)C6=CC=CC=C6N5)NC7=CC=CC=C27 |

Origin of Product |

United States |

Methodologies for the Isolation and Fractionation of Usambarine from Biological Matrices

Advanced Extraction Techniques for Plant-Derived Materials

The initial step in isolating usambarine involves its extraction from the plant material, typically the root bark of Strychnos usambarensis. Traditional methods often employ solvent extraction, where the plant material is ground and treated with organic solvents. wikipedia.org

A common approach is the use of an acid-base extraction method. researchgate.netjocpr.com Since alkaloids are basic compounds, they exist as salts in the plant's acidic cellular environment. The process typically involves the following steps:

The ground plant material is first treated with a dilute acid, such as hydrochloric acid or sulfuric acid, to form alkaloid salts which are soluble in the aqueous medium. researchgate.netjocpr.com

The acidic extract is then filtered to remove solid plant debris.

The filtrate is subsequently basified, often with ammonia (B1221849) or sodium hydroxide, to a specific pH (e.g., pH 10-11). google.comgoogle.com This converts the alkaloid salts back into their free base form.

The free alkaloid bases, which are less soluble in water and more soluble in organic solvents, are then extracted using an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). wikipedia.orggoogle.com

The organic solvent is then evaporated under reduced pressure to yield a crude alkaloid extract containing this compound and other related alkaloids. google.comgoogle.com

Modern extraction techniques aim to improve efficiency, reduce solvent consumption, and minimize the degradation of target compounds. While specific applications to this compound are not extensively documented, techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have shown significant promise in the extraction of other plant alkaloids. nih.gov These methods utilize ultrasonic waves or microwave energy to disrupt plant cell walls, facilitating the release of alkaloids into the solvent and often leading to higher yields in shorter extraction times.

Chromatographic Strategies for Isolation and Purification

Following extraction, the crude alkaloid mixture undergoes a series of chromatographic separations to isolate this compound from other structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of this compound. uliege.be

Analytical HPLC is crucial for identifying the presence of this compound in the crude extract and for monitoring the purity of fractions during the purification process. A study on the separation of tertiary alkaloids from Strychnos usambarensis leaves, including this compound isomers, utilized a design of experiments (DoE) approach to optimize HPLC conditions. nih.gov The optimal conditions were found to be a mobile phase consisting of methanol (B129727)/acetonitrile (B52724) and a sodium pentane (B18724) sulfonate buffer (pH 2.2; 7.5 mM) with a gradient elution over 40.6 minutes. nih.gov

Preparative HPLC is employed to isolate larger quantities of pure this compound. This technique uses larger columns and higher flow rates than analytical HPLC. The conditions developed at the analytical scale can often be scaled up for preparative purposes. nih.gov For the separation of bisindole usambarane alkaloids, a reversed-phase RP-8 Select B column with a linear gradient of acetonitrile and acetate buffer has been used, allowing for the separation of all alkaloids within 20 minutes. uliege.be The separation of this compound isomers, which can be challenging due to their similar chemical properties, may require specialized chiral columns. chromatographyonline.comwelch-us.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the preliminary analysis of the crude extract and for monitoring the progress of column chromatography separations. libretexts.orgwisc.edu By spotting the extract on a TLC plate (typically silica (B1680970) gel) and developing it with a suitable solvent system, the different alkaloids can be separated based on their polarity. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. libretexts.orgwisc.edu Different solvent systems, such as chloroform-methanol mixtures, can be tested to achieve the best separation. scirp.org

Column Chromatography is a fundamental preparative technique used for the initial fractionation of the crude alkaloid extract. scirp.orgscirp.org The extract is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. scirp.org For alkaloids from Strychnos species, gradient elution is often employed, starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform (B151607) and methanol is a common choice for separating alkaloids on a silica gel column. scirp.org Fractions are collected sequentially and analyzed by TLC to identify those containing this compound.

Droplet Counter-Current Chromatography (DCCC) is a specialized liquid-liquid partition chromatography technique that has been successfully applied to the separation of polar alkaloids from Strychnos usambarensis. wikipedia.orgnih.govresearchgate.net This method avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. nih.gov In DCCC, a liquid stationary phase is held in a series of vertical columns, and the mobile phase passes through as droplets. wikipedia.orgnih.gov The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. wikipedia.org Solvent systems for DCCC often include chloroform and water, and sometimes methanol. wikipedia.org This technique has proven particularly useful for the separation of closely related and polar compounds that are difficult to purify by other methods. researchgate.net

Optimization of Isolation Yields and Purity Assessment Protocols

Optimization of Isolation Yields can be achieved by systematically varying the parameters of the extraction and purification steps. For extraction, factors such as the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio can be optimized using statistical methods like response surface methodology (RSM). nih.gov For chromatographic separations, optimizing the mobile phase composition, gradient profile, and flow rate can significantly improve the yield and resolution. nih.gov

Purity Assessment is performed at various stages and on the final isolated compound.

HPLC with a Diode-Array Detector (HPLC-DAD) is a common method for assessing purity. It allows for the detection of impurities by analyzing the UV-Vis spectrum across the chromatographic peak. A pure compound should exhibit a consistent spectrum. uliege.be Purity is often reported as a percentage of the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and increasingly utilized technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. nih.govresolvemass.canih.govresearchgate.netresearchgate.net By integrating the signals of the target compound against those of a certified internal standard of known concentration, a highly accurate purity value can be obtained. nih.govresearchgate.net This method provides a direct measure of purity and is considered an orthogonal technique to chromatography. nih.gov

| Stage | Technique | Key Parameters/Considerations | Purpose |

| Extraction | Acid-Base Extraction | pH adjustment, choice of acid, base, and organic solvent. | Initial extraction of total alkaloids from plant material. |

| Advanced Extraction (UAE, MAE) | Sonication/microwave power, temperature, time, solvent. | To enhance extraction efficiency and yield. | |

| Fractionation | Column Chromatography | Stationary phase (e.g., silica gel), mobile phase gradient (e.g., chloroform-methanol). | Initial separation of the crude extract into fractions. |

| Purification | Preparative HPLC | Column type (e.g., RP-8, chiral), mobile phase gradient, flow rate. | Isolation of pure this compound. |

| Droplet Counter-Current Chromatography (DCCC) | Two-phase solvent system (e.g., chloroform-methanol-water). | Separation of polar and closely related alkaloids. | |

| Analysis & Purity | Thin-Layer Chromatography (TLC) | Stationary phase, solvent system. | Preliminary analysis and monitoring of separations. |

| Analytical HPLC-DAD | Column, mobile phase, detection wavelength. | Purity assessment and quantification. | |

| Quantitative NMR (qNMR) | Internal standard, specific NMR parameters. | Absolute purity determination. |

Comprehensive Structural Elucidation and Stereochemical Assignment of Usambarine

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic techniques are indispensable tools in organic chemistry for the identification and structural characterization of compounds. For a complex molecule like Usambarine, a combination of techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is crucial. researchgate.netmicrocombichem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the relative positions of atoms within a molecule. researchgate.netmicrocombichem.comnd.edu It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, when placed in a strong magnetic field.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Data

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental data for structural elucidation. nd.educaltech.eduhmdb.cahmdb.ca

¹H NMR Spectroscopy: This technique provides information about the number of different types of hydrogen atoms in a molecule, their chemical environment, and their connectivity to neighboring hydrogen atoms. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) provides information about the number of neighboring protons. Integration of the signal area is proportional to the number of protons giving rise to that signal.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of a carbon signal is indicative of its hybridization state and the types of atoms it is bonded to. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. rsc.orgnp-mrd.org

Analysis of the ¹H and ¹³C NMR spectra of this compound provides initial clues about the types of functional groups present (e.g., aromatic rings, aliphatic chains, vinyl groups) and the number of carbon and hydrogen atoms in different environments. For instance, the presence of signals between δ 4.95 and 5.46 in the ¹H NMR spectrum has been attributed to a vinyl group in this compound. uliege.be The observation of Bohlmann bands in the IR spectrum, often correlated with NMR data, can indicate the presence of trans-fused quinolizidine (B1214090) rings. uliege.be

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. researchgate.netmicrocombichem.comlcms.cz

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, which in turn allows for the calculation of its elemental composition. filab.frbioanalysis-zone.comchromatographyonline.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, offer high resolving power, enabling the differentiation of ions with very close nominal masses but different elemental compositions. filab.frbioanalysis-zone.com

For this compound, HRMS provides a highly accurate measurement of the molecular ion's mass, which can be compared to calculated masses for potential molecular formulas. This significantly narrows down the possibilities for the elemental composition (e.g., C₃₀H₃₄N₄) nih.gov, providing a critical piece of information for structural elucidation. Accurate mass measurements confirm the molecular formula. uliege.be

HRMS Data Example:

| Ion | m/z (Experimental) | m/z (Calculated) | Proposed Formula |

| [M + H]⁺ | 450.2783 | 450.27834710 | C₃₀H₃₅N₄ |

| [M]⁺• | 450 | - | C₃₀H₃₄N₄ |

Note: The calculated mass for [M+H]⁺ corresponds to the protonated molecule with the molecular formula C₃₀H₃₄N₄. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. lcms.czebi.ac.uk This process provides information about the connectivity of atoms and the presence of specific functional groups within the molecule. By analyzing the mass-to-charge ratios of the fragment ions and their relative abundances, researchers can deduce fragmentation pathways, which are characteristic of certain structural features. lcms.cz

MS/MS experiments on this compound provide a "fingerprint" of fragment ions. Analyzing these fragments helps in understanding how the molecule breaks apart, providing clues about the arrangement of different rings and substituents. For example, characteristic fragmentation patterns can indicate the presence of indole (B1671886) or quinolizidine moieties within the this compound structure. researchgate.net While detailed MS/MS fragmentation data for this compound was not extensively available in the search results, MS is generally used to classify alkaloids based on their fragmentation patterns. researchgate.net

MS Data Example (Illustrative - Based on general alkaloid fragmentation and limited this compound data):

| m/z (%) | Proposed Fragment Ion | Possible Structural Significance |

| 450 (27) | [M]⁺• | Molecular ion |

| 185 (100) | - | Potential indole or related fragment |

| 199 (16) | - | Potential fragment |

| 250 (7) | - | Potential fragment |

| 251 (10) | - | Potential fragment |

Note: Specific fragment assignments require detailed analysis of the this compound structure and known fragmentation pathways of similar alkaloids. uliege.be

The combined information from 1D and 2D NMR experiments, along with accurate molecular weight and fragmentation data from HRMS and MS/MS, allows for the comprehensive structural elucidation and stereochemical assignment of this compound. researchgate.netmicrocombichem.comacs.orgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is a valuable tool for identifying the presence of chromophores, which are structural features within a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. slideshare.netresearchgate.netijcrt.org These chromophores typically involve π-electron systems, such as conjugated double bonds or aromatic rings. researchgate.netijcrt.org

In the case of this compound, UV-Vis spectroscopy has been employed to characterize its electronic transitions and provide insights into the conjugated systems present in its structure. Early studies reported UV absorption data for this compound in methanol (B129727), showing characteristic maxima (λmax) and corresponding molar absorptivities (log ε). uliege.be

| Solvent | λmax (nm) | log ε |

| MeOH | 226 | 4.81 |

| 275 | 4.17 | |

| 282 | 4.19 | |

| 290 | 4.1 |

These absorption bands are indicative of the presence of indole chromophores, which are characteristic components of bisindole alkaloids like this compound. uliege.be The specific wavelengths and intensities provide information about the electronic environment and conjugation within these indole systems. researchgate.netijcrt.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by analyzing its vibrational modes. slideshare.netcopbela.orgstudypug.com Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum. copbela.orgutdallas.edulibretexts.org

Analysis of the IR spectrum of this compound has provided crucial information regarding its functional group composition. Characteristic absorption bands have been observed, correlating to specific bonds and structural features. uliege.be For instance, the presence of N-H and/or O-H vibrations, vinyl vibrations, and substituted benzene (B151609) rings have been indicated by IR data. universiteitleiden.nl

Key IR absorption bands reported for this compound include:

| Wavenumber (cm⁻¹) | Assignment |

| 2840, 2795, 2780 | Bohlmann bands |

| 918 | Vinyl group (C=C) |

| 740 | o-disubstituted C₆H₆ |

The presence of Bohlmann bands between 2780 and 2840 cm⁻¹ suggests a structure with trans-fused quinolizidine rings. uliege.be The strong band at 918 cm⁻¹ confirms the presence of a vinyl group. uliege.bechemistry-chemists.com These findings were consistent with proposed structural features of this compound during its elucidation. uliege.be

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

In the context of this compound, ECD (often referred to as CD) has played a significant role in assigning its absolute configuration, particularly at key stereogenic centers. A positive Cotton effect in the 270-290 nm region of the CD spectrum has been correlated with specific configurations in related bis-indole dimers. uliege.be For this compound, a CD curve identical to that of ochrolifuanine B suggested they share the same configuration at certain positions, specifically proposed as 3S, 17S. uliege.be This stereochemistry, particularly the C-17S configuration, is indicated by a positive Cotton effect near 280 nm in related alkaloids. universiteitleiden.nlresearchgate.net

While the provided search results primarily highlight the use of ECD for stereochemical assignment in this compound and related compounds, VCD can offer complementary information by probing the three-dimensional arrangement of atoms through their vibrational modes, providing a more detailed picture of the molecule's chirality.

X-ray Crystallography and Single-Crystal Diffraction for Definitive Structure Determination of this compound and its Congeners

X-ray crystallography, specifically single-crystal X-ray diffraction, is considered the most definitive technique for determining the three-dimensional structure of crystalline compounds at atomic resolution. uq.edu.aucarleton.educeitec.cz By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. carleton.edupulstec.netwikipedia.org

While direct single-crystal X-ray diffraction data for this compound itself were not explicitly detailed in the provided search results, this technique has been crucial in establishing the structures and stereochemistry of related alkaloids, or congeners, from Strychnos species. For instance, the structure and absolute configuration of usambarensine (B1238561), a related bisindole alkaloid, were proved by X-ray analysis. uliege.be Crystallographic data for strychnopentamine (B1234750), another related compound, provided detailed information about its conformation, including torsion angles. uliege.be

The application of X-ray crystallography to this compound congeners has provided a solid basis for comparison and validation during the structural elucidation of this compound, particularly in confirming the connectivity and relative stereochemistry within the complex bisindole framework. This method is invaluable for resolving ambiguities that may arise from spectroscopic data alone.

Historical Revisions and Confirmations of this compound's Chemical Structure

The determination of this compound's chemical structure has involved a historical process of proposed structures, spectroscopic analysis, and subsequent revisions and confirmations. Initially, a structure was proposed for this compound, but comparisons with synthetic bases having this proposed structure revealed significant differences in their spectroscopic data, particularly in the olefinic region of the ¹H NMR spectra. uliege.bechemistry-chemists.com

These discrepancies suggested that the initially proposed structure for this compound was incorrect. uliege.bechemistry-chemists.com Further spectroscopic analysis, including IR data indicating the presence of a vinyl group, led to a revised structural proposal for this compound. uliege.bechemistry-chemists.com The revised structure accounted for the observed spectroscopic features that were inconsistent with the earlier proposal. uliege.be

The absolute configuration at certain centers, such as C-3 and C-17, in the revised structure was based on comparisons of CD spectra with related compounds like ochrolifuanine B. uliege.bechemistry-chemists.com This iterative process of proposing structures based on available data, synthesizing proposed structures, and comparing their properties with the natural product has been fundamental in confirming the correct chemical structure of this compound.

Computational Approaches to Structural Validation and Conformational Analysis

Computational chemistry methods have become increasingly important in complementing experimental techniques for structural validation and conformational analysis of complex molecules like this compound. These approaches can provide theoretical insights into molecular properties, stability, and possible conformations. openreview.netnih.govlbl.gov

While specific computational studies focused solely on this compound were not extensively detailed in the provided search results, the application of computational methods to related Strychnos alkaloids highlights their relevance. For example, molecular modeling has been used to analyze the conformations of usambarensine and other cytotoxic alkaloids. uliege.be Conformational analysis has also been applied to antimalarial agents, including studies on the conformation of quinine. redalyc.orgscielo.br

Computational approaches can be used to:

Validate proposed structures by calculating their spectroscopic properties (e.g., NMR shifts, vibrational frequencies) and comparing them with experimental data.

Explore the potential conformational space of this compound, identifying stable conformers and understanding their relative energies.

Provide theoretical support for stereochemical assignments by calculating properties sensitive to absolute configuration, such as ECD or VCD spectra.

By integrating computational results with experimental spectroscopic and crystallographic data, a more comprehensive understanding of this compound's structure, stereochemistry, and conformational preferences can be achieved.

Synthetic Strategies and Chemical Transformations of Usambarine and Its Structural Analogs

Total Synthesis of the Usambarine Core Skeleton

The total synthesis of complex alkaloids like this compound often involves sophisticated strategies to assemble the core skeleton with precise control over stereochemistry. While specific detailed reports on the total synthesis of this compound itself are less prevalent in the immediate search results, studies on related Strychnos alkaloids and bis-indole systems provide insights into the methodologies applicable to such complex structures. Early synthetic attempts on a proposed structure for this compound revealed it to be incorrect, highlighting the challenges in its structural elucidation and synthesis uliege.be. A revised structure for this compound was later proposed based on spectroscopic data and further synthesis attempts uliege.be.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of complex molecules involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. For bis-indole alkaloids like this compound, key disconnections often focus on the bonds connecting the two indole (B1671886) units and the construction of the various ring systems. Strategies for the synthesis of related complex indole alkaloids, such as those from the mavacurane family, which share structural features with this compound, have involved late-stage construction of rings via reactions like intramolecular 1,4-addition or Michael addition researchgate.netchemrxiv.org. Another common strategy in indole alkaloid synthesis is the use of Pictet-Spengler reactions to form tetrahydroisoquinoline or related ring systems from tryptamine (B22526) derivatives rsc.orguomustansiriyah.edu.iqresearchgate.net. Retrosynthesis often involves identifying key functional group relationships and employing reactions like Mannich reactions or conjugate additions to form carbon-carbon bonds and construct the cyclic frameworks youtube.comyoutube.comyoutube.com.

Stereoselective and Enantioselective Methodologies in Synthesis

Given the multiple stereocenters in this compound, stereoselective and enantioselective methodologies are paramount in its synthesis and the synthesis of its analogs. Achieving the correct relative and absolute configurations at each stereogenic center is a significant challenge in complex alkaloid synthesis researchgate.net. Studies on the synthesis of related spirooxindole alkaloids, such as (-)-strychnofoline, have successfully employed highly enantioselective domino reactions using iminium activation strategies to construct the spirocyclic core with high stereocontrol researchgate.net. Diastereoselective Michael additions have also been utilized in the synthesis of mavacurane-type alkaloids, demonstrating control over the relative stereochemistry of adjacent centers chemrxiv.org. Stereoselective synthesis is a recurring theme in alkaloid chemistry, with various methods developed to control the formation of new stereocenters during bond-forming reactions chemistry-chemists.comupenn.edu.

Challenges and Innovations in Complex Alkaloid Synthesis

The synthesis of complex alkaloids like this compound is fraught with challenges, including the construction of multiple rings, the introduction and control of multiple stereocenters, and the potential for unwanted side reactions due to the presence of sensitive functional groups frontiersin.org. Innovations in this field often involve the development of new catalytic methods, novel reaction sequences, and more efficient strategies for assembling complex scaffolds. The use of transition-metal-catalyzed cyclizations and new olefin arylation procedures have been highlighted in the synthesis of other complex alkaloids chemistry-chemists.com. Biomimetic synthetic approaches, inspired by the proposed biosynthetic pathways in plants, also represent a significant area of innovation acs.orgnih.gov. Despite advances, challenges remain in scaling up synthetic routes and achieving high yields and stereoselectivity for all steps frontiersin.org.

Hemisynthetic Routes from Precursor Indole Alkaloids

Hemisynthesis involves the partial synthesis of a target molecule starting from a more readily available natural product precursor. For this compound and its analogs, precursor indole alkaloids isolated from Strychnos species can serve as valuable starting materials. This compound itself is a bis-indole alkaloid, suggesting it is likely formed biosynthetically from monomeric indole alkaloid units rsc.orguomustansiriyah.edu.iq. Studies have explored the hemisynthesis of related bis-indole alkaloids from precursors like geissoschizal and Nb-methyltryptamine, often utilizing condensation reactions under acidic conditions uliege.be. Pleiocarpamine, another Strychnos alkaloid, has been used as a constitutive unit in the hemisynthesis of more complex bis-indole alkaloids researchgate.net. Hemisynthetic routes can offer a more efficient path to complex structures compared to total synthesis, particularly when the precursor is abundant and the desired transformation is chemically feasible. A hemisynthesis of this compound has been reported thieme-connect.com.

Derivatization and Chemical Modification of this compound

Chemical derivatization and modification of natural products like this compound are essential for exploring their chemical space, improving their properties, and investigating structure-activity relationships (SAR). Derivatization involves chemically altering a compound, typically by modifying its functional groups, to enhance its detectability, improve chromatographic behavior, or alter its biological activity researchgate.netresearchgate.netgreyhoundchrom.comlibretexts.orgchromatographyonline.com.

Introduction of Functional Groups for Structure-Activity Relationship (SAR) Studies

Introducing different functional groups onto the this compound scaffold allows researchers to study how these modifications impact its biological activity. SAR studies are crucial for identifying which parts of the molecule are essential for its activity and how modifications can enhance potency, selectivity, or other desirable properties benchchem.com. For alkaloids in general, derivatization can involve reactions with functional groups such as hydroxyl (O-H), carboxyl (COOH), amine (N-H), and thiol (S-H) groups present in the molecule greyhoundchrom.com. Common derivatization strategies include acylation of amines and hydroxyl groups, alkylation, and the introduction of chromophores or fluorophores for improved detection in analytical techniques like HPLC greyhoundchrom.comlibretexts.orgchromatographyonline.com. While specific examples of this compound derivatization for SAR studies were not extensively detailed in the immediate search results, studies on other this compound-type alkaloids and related indole alkaloids have demonstrated that modifications can significantly influence their biological activities, including antibacterial and cytotoxic properties benchchem.comworldagroforestry.org. These studies underscore the potential of chemically modifying the this compound core to develop analogs with improved therapeutic potential.

Synthesis of Dimeric and Oligomeric this compound Derivatives

The synthesis of dimeric and oligomeric indole alkaloids, including those structurally related to this compound, often involves complex coupling reactions. This compound itself is considered a bis-indole alkaloid, implying its dimeric nature derived from indole precursors uliege.be. Research into the synthesis of dimeric chromene derivatives, for instance, highlights the use of controlled experimental conditions to achieve dimerization nih.gov. Similarly, the synthesis of oligomeric compounds, such as oligonucleotides, often employs iterative procedures where monomers are added sequentially elementlabsolutions.comgoogle.com. While specific detailed synthetic routes solely focused on the dimerization or oligomerization of this compound were not extensively detailed in the search results, the synthesis of other bis-indole and oligomeric monoterpene indole alkaloids (MIAs) provides insights into potential methodologies rsc.orgescholarship.orgnih.gov. These often involve coupling reactions between monomeric indole units, sometimes driven by enamine reactivity or electrophilic aromatic substitution rsc.org. Bio-inspired chemical synthesis has also been explored for dimeric natural products, suggesting that understanding the proposed biosynthetic pathways can inform synthetic strategies escholarship.orgnih.gov.

The formation of dimeric structures can occur through various mechanisms, and for bis-indole alkaloids like this compound, this typically involves the joining of two indole-containing units. The precise chemical reactions and conditions required to selectively synthesize dimeric or oligomeric this compound derivatives would depend on the specific desired linkage and the functional groups available on the this compound core or its precursors. Studies on the synthesis of oligoglycerol derivatives using chemo-enzymatic approaches demonstrate the potential for controlled oligomerization through regioselective reactions mdpi.com. Dimerization via click chemistry has also been reported for other types of molecules, indicating the versatility of coupling strategies in creating dimeric structures researchgate.net.

Formation of Quaternary Alkaloids and Anhydronium Bases

This compound and related alkaloids from Strychnos species can undergo chemical transformations leading to the formation of quaternary alkaloids and anhydronium bases. Quaternary ammonium (B1175870) salts are characterized by a positively charged nitrogen atom bonded to four organic groups. In the context of alkaloids, this often involves the methylation or protonation of a tertiary amine nitrogen. Strychnos usambarensis is known to contain quaternary alkaloids, which are often found in the roots of the plant researchgate.netuliege.be. These quaternary compounds can be formed through processes such as N-methylation of tertiary indole alkaloids researchgate.net. For example, 9-methoxy-Nb-methylgeissoschizol, a quaternary indole alkaloid, was synthesized by N-methylation of its tertiary precursor with methyl iodide researchgate.net.

Anhydronium bases are a specific type of charged alkaloid structure, often arising from the dehydration of a hydroxyl group adjacent to a charged nitrogen, leading to an intramolecular cyclization and the formation of a conjugated system. Chrysopentamine, an anhydronium base isolated from the leaves of Strychnos usambarensis, exemplifies this class of compounds worldagroforestry.orgresearchgate.net. Its formation involves an aromatization of a ring and an original hydroxy substitution researchgate.net. The UV spectrum of chrysopentamine suggests a highly conjugated β-carbolinium chromophore, characteristic of such structures researchgate.net. The formation of anhydronium bases can be influenced by factors such as pH, as they may exist in equilibrium with their zwitterionic forms under certain conditions researchgate.net. Chemical transformations of quaternary ammonium salts, including C-N bond cleavage, are also a subject of research, highlighting the reactivity of these charged species rsc.org. The lability of certain bonds in quaternary alkaloids can lead to their formation or transformation under specific conditions, including during isolation procedures muni.cz.

Methodologies for Product Characterization and Purity Assessment in Synthetic Campaigns

Rigorous characterization and purity assessment are essential in synthetic campaigns involving this compound and its derivatives to confirm the identity, structure, and purity of the synthesized compounds. A range of analytical techniques is employed for this purpose.

Spectroscopic methods play a crucial role in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR, is widely used to determine the connectivity and spatial arrangement of atoms in the molecule acs.orgacs.orgacs.orguliege.be. Mass spectrometry (MS), such as LC-MS and GC-MS, provides information about the molecular weight and fragmentation pattern, aiding in the identification and confirmation of the compound's elemental composition uliege.beacs.orgacs.orgacs.orguliege.be. High-resolution mass spectrometry (HR-MS) offers more precise mass measurements researchgate.net. Ultraviolet (UV) and Infrared (IR) spectroscopy can provide complementary information about the chromophores and functional groups present in the molecule uliege.beuliege.beresearchgate.netresearchgate.net. For instance, the UV spectrum can indicate the presence of a conjugated system like a β-carbolinium chromophore in anhydronium bases researchgate.net. Circular Dichroism (CD) spectroscopy can be used to determine the absolute configuration of chiral centers in alkaloids uliege.be.

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic products. Thin-Layer Chromatography (TLC) is often used for quick monitoring of reaction progress and assessing the purity of fractions uliege.beuliege.be. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separations, allowing for the isolation of pure compounds and the assessment of purity elementlabsolutions.comacs.orgresearchgate.netontosight.ainih.govwaters.comuga.edu. Different modes of HPLC, such as reversed-phase (RP-HPLC) and ion-pairing reversed-phase (IP-RP HPLC), are utilized depending on the properties of the alkaloids elementlabsolutions.comnih.govuga.edu. LC-MS couples the separation power of HPLC with the identification capabilities of MS elementlabsolutions.comacs.orgresearchgate.netwaters.com. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for more volatile derivatives acs.org. High-Speed Counter Current Chromatography (HSCCC) has been introduced as a method for purifying polar alkaloids, offering advantages in terms of separation time and reduced adsorption compared to solid support matrices uliege.be.

Purity assessment is typically performed using chromatographic methods like HPLC, where the purity is determined by the percentage of the main peak in the chromatogram researchgate.net. Spectroscopic data, such as NMR and MS, are used to confirm the identity and structural integrity of the purified compound and to detect the presence of impurities acs.org. X-ray crystallography can provide definitive structural confirmation, including stereochemistry, for crystalline compounds acs.orgacs.org.

The combination of these analytical methodologies ensures the accurate identification, structural characterization, and verification of the purity of this compound and its synthetic derivatives, which is critical for advancing research in this area.

Elucidation of Usambarine Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Origins from Tryptophan and Terpenoid Precursors

Bisindole alkaloids, including Usambarine, are generally understood to originate from the amino acid L-tryptophan and a terpenoid-derived moiety. researchgate.netuliege.be L-tryptophan provides the indole (B1671886) nucleus, a fundamental building block of many alkaloids. researchgate.net The terpenoid component typically arises from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathways, leading to precursors like secologanin (B1681713) in the case of monoterpene indole alkaloids. researchgate.netuliege.bescielo.brredalyc.org The condensation of L-tryptophan (or a derivative like tryptamine) with a terpenoid precursor forms the initial monoterpene indole alkaloid scaffold, which subsequently undergoes further modifications and dimerization to yield bisindole structures like this compound. uliege.be

Key Enzymatic Steps in Bisindole Alkaloid Formation

The formation of bisindole alkaloids from monomeric indole precursors involves specific enzymatic reactions that facilitate the coupling of two indole units.

Role of Oxidative Coupling Reactions

Oxidative coupling reactions play a significant role in the biosynthesis of many natural products, including alkaloids, by forming new carbon-carbon or carbon-oxygen bonds through oxidative processes. rsc.orgwikipedia.org In the context of bisindole alkaloid formation, oxidative coupling can link two indole moieties or an indole moiety with another unit. While specific enzymatic oxidative coupling steps directly involved in this compound dimerization are not extensively detailed in the provided search results, oxidative coupling is a known mechanism in the biosynthesis of other complex molecules and is often catalyzed by enzymes or transition metal complexes. rsc.orgwikipedia.orgunits.itresearchgate.netresearchgate.net Enzymatic oxidative coupling can offer regioselectivity, directing the formation of specific linkages between the precursor molecules. researchgate.net

Pictet-Spengler Condensations in Dimerization Processes

The Pictet-Spengler reaction is a key chemical transformation in the biosynthesis of many alkaloids, including those with a tetrahydro-β-carboline core. wikipedia.orgnih.govresearchgate.netmdpi.com This reaction involves the condensation of a β-arylethylamine (such as tryptamine (B22526), derived from tryptophan) with an aldehyde or ketone, followed by ring closure to form a new heterocyclic ring. wikipedia.org In the biosynthesis of bisindole alkaloids, Pictet-Spengler condensations can be involved in the formation of the monomeric units or in the dimerization process itself, where one indole unit provides the amine component and a modified terpenoid or another indole derivative provides the carbonyl component. wikipedia.orgthieme-connect.com Natural Pictet-Spengler reactions are typically catalyzed by enzymes, such as strictosidine (B192452) synthase, which catalyzes the condensation of tryptamine and secologanin to form strictosidine, a central precursor to many monoterpene indole alkaloids. wikipedia.org While the precise enzymatic Pictet-Spengler steps leading directly to the this compound dimer are not explicitly detailed, the reaction is a plausible mechanism for constructing the complex ring system of this compound from its indole and terpenoid precursors. thieme-connect.comrsc.org

Comparative Biosynthesis with Related Indole and Bisindole Alkaloids

This compound belongs to the class of bisindole alkaloids, which are formed by the coupling of two indole or modified indole units. uliege.beresearchgate.net The biosynthesis of bisindole alkaloids often shares common initial steps with the biosynthesis of monoterpene indole alkaloids, both originating from tryptophan and terpenoid precursors. researchgate.netuliege.be However, the dimerization step and subsequent modifications differentiate the pathways. Related bisindole alkaloids, such as usambarensine (B1238561) and dihydrousambarensine, are also found in Strychnos usambarensis and likely share common biosynthetic intermediates and enzymatic machinery with this compound. uliege.beuliege.bescielo.brredalyc.org Comparisons of the structures and occurrences of these alkaloids suggest related biosynthetic pathways involving similar coupling and modification strategies. uliege.beuliege.bescielo.brredalyc.orgresearchgate.net For example, isostrychnopentamine (B1218843) is described as a this compound-type alkaloid, implying structural and potentially biosynthetic similarities. researchgate.netresearchgate.netresearchgate.net

Chemoenzymatic Synthesis Approaches Inspired by Biosynthetic Logic

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules. researchgate.netnih.govnih.gov This approach is often inspired by the efficiency and selectivity of natural biosynthetic pathways. researchgate.netresearchgate.net While specific chemoenzymatic syntheses of this compound are not detailed in the provided search results, the principles of chemoenzymatic synthesis, such as utilizing enzymes for specific steps like oxidative coupling or Pictet-Spengler condensations, can be applied to the synthesis of bisindole alkaloids. researchgate.netresearchgate.netnih.govnih.govresearchgate.net Research on the chemoenzymatic synthesis of other natural products and alkaloid scaffolds demonstrates the potential of this approach for accessing complex structures, potentially including this compound, by mimicking key enzymatic steps in the proposed biosynthetic pathway. researchgate.netnih.govnih.govresearchgate.net

Genetic and Genomic Investigations of Biosynthetic Gene Clusters

The enzymes involved in the biosynthesis of natural products are typically encoded by genes organized in biosynthetic gene clusters (BGCs) within the organism's genome. nih.govmdpi.commdpi.comnih.govfrontiersin.org Investigating these BGCs can reveal the complete set of enzymes involved in a biosynthetic pathway and provide insights into the regulatory mechanisms controlling production. nih.govmdpi.commdpi.comnih.govfrontiersin.org While the specific BGC for this compound biosynthesis is not explicitly described in the search results, genomic studies of alkaloid-producing plants, such as Strychnos species, can lead to the identification of candidate genes and pathways. uliege.be Techniques like genome mining and comparative genomics can help identify BGCs responsible for the production of specific classes of alkaloids, including bisindole alkaloids. nih.govmdpi.comfrontiersin.org Understanding the genetic basis of this compound biosynthesis could enable metabolic engineering approaches to enhance production or create novel analogs. nih.gov

Structure Activity Relationship Sar Investigations of Usambarine and Its Derivatives in Vitro Focus

Methodological Frameworks for SAR Studies

In vitro SAR studies involving Usambarine and its derivatives typically employ a combination of experimental and computational methods. Experimental approaches involve the isolation of this compound and related alkaloids from natural sources, such as Strychnos usambarensis, or the synthesis of various derivatives. uliege.benih.govresearchgate.net These compounds are then subjected to a range of in vitro biological assays to quantify their activity against specific targets or organisms, such as Entamoeba histolytica and Plasmodium falciparum. uliege.benih.govresearchgate.net Common assays include those measuring inhibition of growth or survival, often reported as IC50 values. uliege.benih.govasm.org

Computational methods complement experimental studies by providing insights into the relationship between chemical structure and biological activity. These can include quantitative structure-activity relationship (QSAR) modeling, which uses statistical methods to build predictive models based on molecular descriptors and biological activity data. nih.govoecd.orgcanada.caacs.orgnih.gov Molecular docking studies can be used to predict how this compound and its derivatives might interact with potential biological targets, although specific targets for this compound's antiprotozoal activity are not fully elucidated. uliege.be The analysis of structural similarities and differences among a series of compounds with varying activities helps to infer which parts of the molecule are important for activity. uliege.benih.gov

Identification of Key Pharmacophoric Regions within the this compound Scaffold

Research into the SAR of this compound and related Strychnos alkaloids suggests that the bisindole core structure is fundamental to their biological activities. Comparisons of the in vitro activities of different alkaloids highlight the importance of specific regions within this scaffold. For instance, variations in the substitution patterns and the degree of saturation within the this compound framework lead to differential activities against E. histolytica and P. falciparum. uliege.beresearchgate.net While a definitive pharmacophore for this compound's activity has not been fully defined, the presence and arrangement of the indole (B1671886) and quinolizine moieties, characteristic of the this compound type alkaloids, are understood to be critical for interaction with biological systems. uliege.beresearchgate.net Studies comparing this compound with other Strychnos alkaloid types, such as the usambarensine (B1238561) and strychnopentamine (B1234750) types, further aid in identifying the structural features unique to the this compound scaffold that contribute to its specific in vitro activity profile. uliege.benih.govasm.orgnih.gov

Impact of Peripheral Substitutions on Potency and Selectivity

The presence and nature of substituents on the periphery of the this compound scaffold have been shown to modulate its in vitro biological activities. Studies comparing this compound with hydroxylated derivatives, such as 10-hydroxythis compound (B12729446) and 11-hydroxythis compound, have revealed differences in their antiplasmodial activity. nih.govasm.org Similarly, modifications like N-methylation, as seen in Nb-methylusambarensine compared to usambarensine, can lead to a decrease in activity against both E. histolytica and P. falciparum. uliege.beresearchgate.net The addition or removal of double bonds, as in 18,19-dihydrothis compound (B1257315), also affects activity, demonstrating that the saturation level of certain rings is important. uliege.benih.govresearchgate.netasm.org These findings indicate that even seemingly minor peripheral modifications can significantly impact the potency and selectivity of this compound derivatives in vitro, likely by altering interactions with biological targets or influencing pharmacokinetic properties at the cellular level.

Comparative SAR Analysis Across Diverse In Vitro Biological Assays

A key aspect of understanding the SAR of this compound is the comparison of how structural variations affect activity across different in vitro biological assays. Notably, the SAR for antiamoebic activity against E. histolytica differs from that for antiplasmodial activity against P. falciparum. uliege.beresearchgate.net For example, this compound and 18,19-dihydrothis compound show high activity against E. histolytica but are less active against P. falciparum. uliege.beresearchgate.net In contrast, strychnopentamine, a related alkaloid, exhibits low antiamoebic but high antiplasmodial activity. uliege.beresearchgate.net This divergence in SAR profiles suggests different mechanisms of action or different requirements for uptake and metabolism in the two parasites. uliege.be

Further comparative analysis can be made with cytotoxicity assays. While some Strychnos alkaloids show both antiprotozoal and cytotoxic activities, this compound and usambarensine are reported to be highly active against E. histolytica but have less cytotoxicity compared to other derivatives that are more active against tumor cells. uliege.be This indicates that the structural features conferring antiamoebic activity are, to some extent, distinct from those responsible for general cytotoxicity. Comparing the SAR across these diverse in vitro assays provides valuable information about the selectivity of this compound and its derivatives and helps guide the design of compounds with targeted activities.

Data on the in vitro activities of this compound and some derivatives against E. histolytica and P. falciparum (FCA 20 strain) are presented below, illustrating the points discussed in the SAR sections.

| Compound | E. histolytica IC50 (µg/ml) | P. falciparum (FCA 20) IC50 (µg/ml) | P. falciparum (FCA 20) IC50 (µM) |

| This compound | Highly active (3x Emetine) | Relatively inactive (5-9x Chloroquine) | 1-2 nih.govasm.org |

| 18,19-Dihydrothis compound | Highly active (3x Emetine) | Relatively inactive | 1-2 nih.govasm.org |

| Usambarensine | 0.49 | Less active | 1-2 nih.govasm.org |

| 3',4'-Dihydrousambarensine | 4 times less active than Usambarensine | Highly active | 0.857 nih.govasm.org |

| Nb-Methylusambarensine | Markedly less active than Usambarensine | Markedly less active than Usambarensine | Less active nih.govasm.org |

| 10-Hydroxythis compound | Not specified | Active | 1-2 nih.govasm.org |

| 11-Hydroxythis compound | Not specified | Highly active | 0.487 nih.govasm.org |

| Strychnopentamine | Weak activity | Highly active | 0.117 nih.govasm.org |

Note: IC50 values are approximate based on interpretations from the provided text snippets. "Highly active" and "Relatively inactive" are relative comparisons mentioned in the source. uliege.beresearchgate.net Specific IC50 values in µM for some compounds against P. falciparum (FCA 20) are also provided in other sources. nih.govasm.org

This table illustrates how minor structural differences (e.g., saturation state, hydroxylation, methylation) lead to variations in in vitro potency and selectivity between E. histolytica and P. falciparum. uliege.benih.govresearchgate.netasm.org

Mechanistic Dissection of Usambarine S in Vitro Biological Activities

Anti-Parasitic Activities in Cell Culture Models

Initial screenings of usambarine have demonstrated its potential as an anti-parasitic agent, with notable activity against specific protozoan pathogens in laboratory settings.

Entamoeba histolytica is the protozoan parasite responsible for amoebiasis, a significant cause of morbidity and mortality in many parts of the world. In vitro studies have shown that this compound exhibits potent activity against this parasite. Research by Wright and colleagues in 1991 demonstrated that this compound was highly active against E. histolytica in culture. nih.gov The study reported a 50% inhibitory concentration (IC50) of 0.13 µg/ml for this compound against the SFL-3 strain of E. histolytica. This finding indicates a significant ability of the compound to inhibit the proliferation and viability of these amoebic trophozoites in a laboratory setting.

| Compound | Organism | Strain | IC50 (µg/ml) |

| This compound | Entamoeba histolytica | SFL-3 | 0.13 |

Plasmodium falciparum is the most virulent species of malaria parasite and a major global health concern. The in vitro activity of this compound has also been evaluated against this pathogen. The same study by Wright et al. (1991) found that this compound was less active against P. falciparum compared to its effect on E. histolytica. nih.gov The reported IC50 value for this compound against the K1 strain of P. falciparum, which is known for its resistance to chloroquine, was 1.7 µg/ml. nih.gov While demonstrating some level of antiplasmodial activity, this result suggests a lower potency of this compound against this particular malaria parasite strain under the tested conditions.

| Compound | Organism | Strain | IC50 (µg/ml) |

| This compound | Plasmodium falciparum | K1 (chloroquine-resistant) | 1.7 |

Despite the observed in vitro activity of this compound against E. histolytica and P. falciparum, detailed studies elucidating the specific mechanisms of action have not been reported in the reviewed scientific literature. The molecular targets, such as specific enzymes or cellular pathways within the parasites that are modulated by this compound, remain to be identified. Further research is required to understand how this compound exerts its anti-parasitic effects at a molecular level.

Leishmania species are the causative agents of leishmaniasis, a group of diseases with a range of clinical manifestations. A thorough review of the available scientific literature did not yield any studies specifically investigating the in vitro effects of this compound on any Leishmania species. Consequently, there is no data on the cellular and molecular responses of these parasites to this particular compound.

Cellular Growth Modulation and Cytostatic Effects in Oncological Cell Lines (In Vitro)

The potential of this compound as a modulator of cancer cell growth or as a cytostatic agent has not been extensively explored.

A comprehensive search of the scientific literature did not reveal any studies focused on the in vitro effects of this compound on oncological cell lines. Therefore, there is no available data on its ability to induce cell cycle arrest in cancer cells or the potential mechanisms that would be involved in such a process. The cytostatic and cytotoxic potential of this compound against cancer cell lines remains an uninvestigated area of research.

Pathways of Apoptosis Induction in Tumour Cell Lines (In Vitro)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells and is a primary target for many anticancer agents. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the final stages of cell death.

These findings on a related compound suggest a plausible mechanism for this compound, whereby it may disrupt mitochondrial integrity, leading to the release of pro-apoptotic factors and the activation of the caspase-9/-3 cascade. It is also noted that many alkaloids isolated from Strychnos usambarensis are recognized as markedly toxic to various tumour cell lines, with isostrychnopentamine (B1218843), in particular, being regarded as a potential anticancer agent. prota4u.org In contrast, one patent lists this compound as a potential apoptosis inhibitor, a characterization that appears inconsistent with the pro-apoptotic activities of its structural analogs. google.com

Effects on Cellular Proliferation, Migration, and Invasion in Cancer Models (In Vitro)

The antiproliferative activity of a compound, typically measured by its half-maximal inhibitory concentration (IC₅₀), is a key indicator of its potential as an anticancer agent. Research has confirmed the cytotoxic potential of this compound against cancer cells. In one study, (-)-Usambarine demonstrated significant activity against a cancer cell line with an IC₅₀ value of 7.4 ± 1.0 μM. researchgate.net Furthermore, crude extracts from Zanthoxylum usambarense, a source of this compound, have been evaluated for cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) and a brain tumor cell line (U251), showing the general anticancer potential of compounds from this plant. scispace.com

Table 1: In Vitro Antiproliferative Activity of this compound

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|

Note: The specific cancer cell line for the reported IC₅₀ value was not detailed in the source document.

There is currently no specific data available from in vitro studies, such as wound healing or transwell assays, to describe the effects of this compound on the migration and invasion of cancer cells.

Investigation of this compound's Interactions with Specific Molecular Targets (In Vitro)

Receptor Binding Assays and Ligand-Target Interactions

The identification of specific molecular targets is crucial for understanding a compound's mechanism of action. Based on computational predictions, this compound is suggested to interact with specific cellular receptors. In silico analysis indicates a potential positive binding affinity for the Androgen Receptor. plantaedb.com However, it is important to note that this is a predicted interaction and has not been confirmed through experimental receptor binding assays. There are no available studies detailing the experimental binding kinetics (e.g., Kᵢ or Kₔ values) of this compound to this or any other receptor.

Enzyme Inhibition Kinetics and Characterization

Enzymes, particularly kinases and topoisomerases, are common targets for anticancer drugs. Computational models predict that this compound may bind to the Dual specificity protein kinase CLK4, suggesting a potential role as a kinase inhibitor. plantaedb.com While direct experimental evidence is lacking for this compound, related alkaloids provide context; for example, the alkaloid cryptolepine (B1217406) has been shown to stabilize the topoisomerase II-DNA complex, a mechanism shared by some established chemotherapeutic agents. redalyc.org No experimental studies detailing the enzyme inhibition kinetics or the specific type of inhibition (e.g., competitive, non-competitive) for this compound are currently available.

Modulation of Signal Transduction Pathways in Cellular Contexts

Aberrant signal transduction pathways are a hallmark of cancer, and their modulation is a key therapeutic strategy. This compound is found in plants of the Zanthoxylum genus, from which other isolated compounds have been noted to influence cancer-related signaling. semanticscholar.orgjcu.edu.auresearchgate.net For instance, phytochemicals from this genus are known to potentially interact with the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation. semanticscholar.orgjcu.edu.au However, there are no direct experimental studies demonstrating that this compound specifically modulates the PI3K/AKT, MAPK/ERK, or other key signaling cascades in a cellular context.

Comparative Mechanistic Studies with Established Reference Compounds and Related Alkaloids

Comparing a novel compound to established drugs or structurally related alkaloids helps to elucidate its potential and structure-activity relationships. While direct comparisons of this compound's anticancer activity with chemotherapeutics like Doxorubicin are not available, studies have compared its activity to that of its congeners isolated from Strychnos usambarensis.

In a comparative study of antiprotozoal activity, this compound, usambarensine (B1238561), and 18,19-dihydrothis compound (B1257315) were evaluated against Entamoeba histolytica and Plasmodium falciparum. uliege.be The results highlighted distinct structure-activity relationships. This compound and 18,19-dihydrothis compound showed very similar and potent activity against E. histolytica, whereas usambarensine was less active. uliege.be Conversely, against P. falciparum, usambarensine was the most active of the three, while this compound was relatively inactive. uliege.be This demonstrates that small structural variations among these bisindole alkaloids can lead to significant differences in biological activity and target specificity.

Table 2: Comparative In Vitro Antiprotozoal Activity of this compound and Related Alkaloids

| Compound | IC₅₀ vs. E. histolytica (µg/mL) | IC₅₀ vs. P. falciparum (µg/mL) | Source |

|---|---|---|---|

| This compound | 0.55 | 2.5 | uliege.be |

| Usambarensine | 2.0 | 0.6 | uliege.be |

| 18,19-dihydrothis compound | 0.53 | 4.0 | uliege.be |

| Emetine (Reference) | 1.70 | >10 | uliege.be |

Mechanistically, the pro-apoptotic action of the related alkaloid isostrychnopentamine provides a strong basis for comparison. Isostrychnopentamine induces cell cycle arrest in the G₂-M phase and triggers apoptosis through the mitochondrial pathway, involving caspase-9 and -3 activation. researchgate.net This detailed mechanistic profile for a closely related this compound-type alkaloid suggests a promising avenue for future investigation into this compound's own anticancer properties.

Advanced Analytical and Computational Methodologies in Usambarine Research

Hyphenated Analytical Techniques for Metabolomics and Dereplication

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are indispensable for analyzing complex mixtures like plant extracts containing Usambarine. nih.gov These integrated systems provide comprehensive data in a single run, enhancing efficiency and information quality for metabolomics and dereplication—the rapid identification of known compounds to focus efforts on novel discoveries. rjptonline.orgresearchgate.net

The online coupling of Liquid Chromatography (LC), Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) represents a powerful platform for the total analysis of mass-limited samples from complex matrices. nih.govnih.gov This technique, often abbreviated as LC-SPE-NMR-MS, overcomes the sensitivity limitations of traditional LC-NMR by allowing for the concentration of a target analyte before NMR analysis. nih.gov

In the context of this compound research, this system would allow for the separation of this compound from other co-occurring alkaloids in a crude extract via the LC component. A post-column split would direct a small portion of the eluent to the MS for initial identification and molecular weight determination. wiley.com Concurrently, the peak corresponding to this compound can be selectively trapped on an SPE cartridge. wiley.com This trapping can be repeated over multiple chromatographic runs to accumulate enough material for detailed NMR analysis. nih.gov The trapped compound is then eluted from the SPE cartridge with a fully deuterated solvent and transferred to the NMR flow probe for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. This integrated approach provides seamless access to both mass and detailed structural data from a single peak in a chromatogram, which is invaluable for confirming the known structure of this compound or for elucidating the structure of new, related alkaloids. nih.gov

The key advantage is the wealth of information obtained from a minimal amount of sample, circumventing the laborious process of traditional isolation and purification. nih.gov Furthermore, the use of non-deuterated solvents for the LC separation is possible, simplifying chromatography and MS interpretation. nih.gov

Table 1: Illustrative Workflow of LC-SPE-NMR-MS for this compound Analysis

| Step | Technique | Purpose | Typical Parameters/Solvents |

| 1. Separation | High-Performance Liquid Chromatography (HPLC) | Isolate this compound from other extract components. | Reversed-phase C18 column; Gradient elution with water and acetonitrile (B52724). |

| 2. Initial Detection | Mass Spectrometry (MS) | Provide molecular weight and formula confirmation. | Electrospray Ionization (ESI) in positive mode. |

| 3. Analyte Trapping | Solid-Phase Extraction (SPE) | Concentrate the isolated this compound peak. | Multiple injections to trap the peak of interest on an SPE cartridge. |

| 4. Structural Analysis | Nuclear Magnetic Resonance (NMR) | Provide definitive structural elucidation. | Elution from SPE with deuterated acetonitrile or methanol (B129727) into the NMR. |

This table is for illustrative purposes and actual parameters would require method development.

Capillary Electrophoresis (CE) offers an alternative separation mechanism to LC, based on the differential migration of charged species in an electric field. It provides high separation efficiency and requires minimal sample volume. When coupled with detectors like Mass Spectrometry (CE-MS), it becomes a powerful tool for analyzing alkaloids, which are typically protonated under acidic buffer conditions. nih.gov

For the analysis of this compound, a CE-MS method would involve injecting a small plug of the plant extract into a fused-silica capillary filled with an electrolyte buffer. Under an applied voltage, this compound and other alkaloids would migrate towards the cathode at different velocities based on their charge-to-size ratio, enabling their separation. The separated analytes would then be introduced directly into the mass spectrometer for detection and identification. This technique is particularly advantageous for separating isomers that may be difficult to resolve by LC. The coupling of CE with MS has been widely applied in the analysis of various natural products and is a valuable tool for chemical fingerprinting and quality control of herbal medicines. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry provides indispensable tools for modern natural product research, offering insights that are often inaccessible through experimental means alone. These methods can be used to predict structures, simulate molecular behavior, and model biological activity, guiding further experimental work.

De novo structure elucidation refers to the process of determining a molecule's structure directly from its analytical data, primarily tandem mass spectrometry (MS²), without comparison to a spectral library. metabolomics.blog This is crucial for identifying entirely new natural products. Algorithms like MSNovelist utilize a two-step process: first, the MS² spectrum is used to predict a molecular formula and a molecular fingerprint (a vector representing the likelihood of various structural features). nih.gov Second, this information is fed into a deep neural network, often a recurrent neural network (RNN), which generates a plausible chemical structure, typically as a SMILES string. nih.govresearchgate.net

For a compound like this compound, if a novel, uncharacterized isomer or derivative were isolated, its MS² spectrum could be processed by such an algorithm. The system would generate candidate structures consistent with the fragmentation pattern, providing researchers with high-quality hypotheses to be validated by NMR or total synthesis. This approach bypasses the combinatorial explosion that plagues simpler generative methods and allows for the discovery of unexpected molecular architectures. metabolomics.blog

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). chemmethod.com The process involves placing the ligand in the binding site of the protein in various conformations and using a scoring function to estimate the binding affinity for each pose. This method can screen large libraries of compounds against a target or provide detailed insight into the binding mode of a specific molecule. nih.govnih.gov

Molecular Dynamics (MD) simulations build upon docking by simulating the movements of atoms in the ligand-receptor complex over time, providing a view of the stability and dynamics of the interaction in a simulated physiological environment. nih.govnih.gov An MD simulation can reveal key information about the stability of binding, the role of water molecules, and conformational changes in the protein or ligand upon binding. chemmethod.comnih.gov